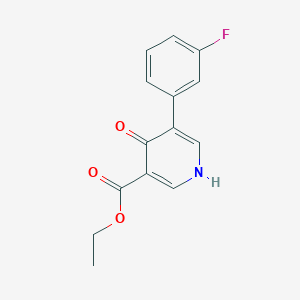

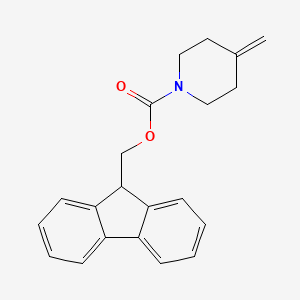

![molecular formula C19H24N2O4S2 B1406562 3-(2-乙氧基乙基)-6-甲基苯并[d]噻唑-2(3H)-亚胺 4-甲基苯磺酸盐 CAS No. 2034157-13-4](/img/structure/B1406562.png)

3-(2-乙氧基乙基)-6-甲基苯并[d]噻唑-2(3H)-亚胺 4-甲基苯磺酸盐

描述

Benzo[d]thiazol-2(3H)-one derivatives are a class of organic compounds that contain a benzothiazole ring, a type of heterocyclic aromatic hydrocarbon that contains phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2(3H)-one derivatives typically involves the reaction of benzo[d]thiazol-2-ol with an alkyl bromide or substituted brominated benzyl compound in the presence of anhydrous K2CO3 . The reaction is usually carried out at elevated temperatures and monitored by thin-layer chromatography (TLC) .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-one derivatives can be determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopic techniques and tandem mass spectrometry .Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” are not available, benzo[d]thiazol-2(3H)-one derivatives have been found to exhibit activity in alleviating haloperidol-induced catalepsy in mice .科学研究应用

合成与抗菌活性

3-(2-乙氧基乙基)-6-甲基苯并[d]噻唑-2(3H)-亚胺 4-甲基苯磺酸盐的衍生物在抗菌应用中显示出有希望的结果。例如,由涉及该化合物的反应合成的某些衍生物已表现出对革兰氏阴性菌和革兰氏阳性菌(如大肠杆菌和金黄色葡萄球菌)的显着抗菌活性 (Hussein & Azeez,2013)。

晶体结构分析

相关化合物中存在的亚胺互变异构现象一直是研究的主题,特别是在晶体结构分析中。该化合物化学的这一方面已被探索,用于区分不同的互变异构形式,利用诸如色散校正密度泛函理论计算和 13C 固态 NMR 光谱等技术 (Li、Bond、Johansson 和 van de Streek,2014)。

癌症治疗中的光动力疗法

含有席夫碱基团且与 3-(2-乙氧基乙基)-6-甲基苯并[d]噻唑-2(3H)-亚胺 4-甲基苯磺酸盐相关的新的衍生物已被研究其在光动力疗法中的潜力,这是一种治疗癌症的方法。这些化合物已显示出有用的特性,如高单线态氧量子产率,这对于 II 型光动力疗法机制至关重要 (Pişkin、Canpolat 和 Öztürk,2020)。

缓蚀

已经评估了某些合成的衍生物在酸性环境中抑制金属腐蚀的有效性。这些化合物已表现出优异的抑制性能,这在工业应用中防止金属腐蚀至关重要 (Ehsani、Moshrefi 和 Ahmadi,2015)。

驱虫和抗炎活性

一些与该化合物密切相关的新型咪唑并噻唑衍生物已被发现具有显着的驱虫和抗炎活性。这些发现表明在制药工业中治疗各种疾病的潜在应用 (Shetty、Khazi 和 Ahn,2010)。

作用机制

未来方向

The development of new selective fluorogenic probes for monitoring cellular components of healthy and infected cells may help to determine the mechanism of the pathogenesis of new pathogens in living cells . Further studies are needed to confirm their binding with human A2A receptor for the design and development of potent antagonists .

属性

IUPAC Name |

3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS.C7H8O3S/c1-3-15-7-6-14-10-5-4-9(2)8-11(10)16-12(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8,13H,3,6-7H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYUDGKEFOTBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)

![Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406482.png)

![Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406483.png)

![Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate](/img/structure/B1406486.png)

![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1406493.png)

![1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406497.png)

![4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide](/img/structure/B1406498.png)

![{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1406502.png)